molecular formula C13H11F3N4O3 B2878122 1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 326911-74-4

1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2878122
CAS No.: 326911-74-4
M. Wt: 328.251
InChI Key: YOSRYQJCTJECSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a hydrazone-functionalized barbiturate derivative. Its structure comprises a pyrimidine-2,4,6-trione core substituted with methyl groups at the 1- and 3-positions and a hydrazone-linked 4-(trifluoromethyl)phenyl moiety at the 5-position. The trifluoromethyl group imparts electron-withdrawing properties, enhancing stability and influencing reactivity . This compound is synthesized via catalyst-free C(sp³)−H functionalization of barbituric acid derivatives, yielding bright yellow crystalline solids with a melting point of 174–175°C and a 76% reaction yield under optimized conditions .

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-19-10(21)9(11(22)20(2)12(19)23)18-17-8-5-3-7(4-6-8)13(14,15)16/h3-6,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUCWSDJVBXCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as the compound ) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C25H24F6N4C_{25}H_{24}F_6N_4, and it features a pyrimidine core substituted with a hydrazone moiety. The trifluoromethyl group is known for enhancing lipophilicity and biological activity. The structure can be represented as follows:

1 3 Dimethyl 5 2 4 trifluoromethyl phenyl hydrazono pyrimidine 2 4 6 1H 3H 5H trione\text{1 3 Dimethyl 5 2 4 trifluoromethyl phenyl hydrazono pyrimidine 2 4 6 1H 3H 5H trione}

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrimidine ring followed by the introduction of the hydrazone group. The synthesis pathway can be outlined as follows:

  • Formation of Pyrimidine Core : Starting from dimethylbarbituric acid.
  • Hydrazone Formation : Reaction with 4-(trifluoromethyl)phenyl hydrazine derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds containing trifluoromethyl groups have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial activity.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular:

  • Breast Cancer Cell Lines : Research demonstrated that derivatives of similar hydrazone compounds exhibited cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values ranging from 20 to 30 µM . The presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity.

Antimalarial Activity

Another area of interest is the antimalarial potential:

  • In Vivo Studies : Compounds structurally related to the target compound have shown promising results in inhibiting Plasmodium falciparum, particularly in chloroquine-resistant strains . These studies suggest that the hydrazone moiety may play a crucial role in antimalarial activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
  • Interaction with DNA : Some hydrazones interact with DNA and disrupt replication processes, contributing to their anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Case Study 1 : A derivative was tested against MDA-MB-231 cells and showed an IC50 value of 27.6 µM, indicating robust anticancer activity.
  • Case Study 2 : In a murine model infected with drug-resistant Plasmodium yoelii, treatment with a related hydrazone significantly reduced parasite load and improved survival rates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Hydrazone Substituent Variations
  • 4-(Trifluoromethoxy)phenyl analog : Replacing the trifluoromethyl group with trifluoromethoxy (4v) results in a similar electron-withdrawing effect but alters solubility. This compound exhibits a comparable yield (76%) and melting point (174–175°C) .
  • 4-Nitrophenyl analog (4k) : Substitution with a nitro group increases polarity, leading to a higher melting point (>300°C) and improved radical scavenging activity (DPPH IC₅₀ = 23.8 μM) .
  • 4-Chlorophenoxy phenyl analog (4o): The chlorine and ether linkages enhance lipophilicity, though biological data for this derivative remain unreported .
Core Modifications
  • Triazine-linked derivatives (5a–5d): Replacing the hydrazone with triazine moieties (e.g., morpholino, piperidinyl) increases molecular weight (e.g., 5e: C₂₂H₂₇N₉O₄, MW = 481.52) and modifies hydrogen-bonding capacity. These compounds exhibit moderate yields (82–87%) and variable melting points (142–235°C) .
  • Sulfonyl-substituted analogs : Introduction of methylsulfonyl groups at the 5-position (e.g., 5-[bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine-2,4,6-trione) alters crystal packing via C–H⋯O hydrogen bonds, forming a three-dimensional lattice .

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) LogP<sup>*</sup> Key Spectral Data (¹H NMR)
Target compound 4-(Trifluoromethyl)phenyl 174–175 76 2.1<sup>†</sup> δ 14.61 (NH), 7.58–7.29 (Ar-H), 3.42–3.39 (NCH₃)
4k (4-Nitrophenyl) 4-Nitro >300 93 1.8 δ 14.18 (NH), 8.26 (Ar-H)
5e (Triazine-morpholino) 4-Morpholino-6-piperidinyl 142–144 82 3.5 δ 3.70–3.50 (morpholino), 1.60 (piperidinyl)
6c (Phenylethylidene) Phenyl N/A N/A 2.9 δ 7.35–7.20 (Ar-H), 2.10 (CH₃)

<sup>*</sup>Predicted using fragment-based methods; <sup>†</sup>Estimated via HPLC.

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups : Trifluoromethyl and nitro substituents enhance oxidative stability but reduce solubility in polar solvents .
  • Bulkier substituents: Morpholino and piperidinyl groups in triazine derivatives improve binding to macromolecular targets but may hinder membrane permeability .
  • Hydrazone flexibility : The conjugated hydrazone linker in the parent compound allows π-stacking interactions, critical for enzyme inhibition .

Preparation Methods

Synthesis of 1,3-Dimethyl-5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione

Procedure :
1,3-Dimethylbarbituric acid (50 mmol) is suspended in water (5–10 mL) and treated with sodium bicarbonate (50 mmol) to form the sodium salt. Acetic anhydride (60 mmol) is added dropwise under stirring, initiating gas evolution (CO₂). After cessation, the mixture is stirred overnight, yielding a white precipitate. Neutralization with HCl (cold, pH <1) precipitates the 5-acetyl derivative, which is recrystallized from ethanol.

Key Data :

  • Yield : 83%
  • Melting Point : 94–96°C
  • ¹H NMR (CDCl₃) : δ = 2.70 (s, 3H, CH₃), 3.32 (s, 3H, CH₃), 3.35 (s, 3H, CH₃), 17.21 (s, 1H, enolic OH).

Condensation with 4-(Trifluoromethyl)phenylhydrazine

Procedure :
A solution of 1,3-dimethyl-5-acetylpyrimidinetrione (10 mmol) in ethanol (30 mL) is treated with 4-(trifluoromethyl)phenylhydrazine (10 mmol) and glacial acetic acid (2–3 drops). The mixture is refluxed for 3 hours, during which the hydrazone forms via nucleophilic addition-elimination. The product precipitates upon cooling and is purified via recrystallization from ethyl acetate.

Optimization Notes :

  • Solvent : Ethanol ensures solubility and facilitates reversible imine formation.
  • Catalyst : Acetic acid protonates the carbonyl group, enhancing electrophilicity.
  • Temperature : Reflux conditions (78°C) accelerate kinetics without promoting side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ = 2.71 (s, 3H, C1-CH₃), 3.30 (s, 6H, C3-CH₃ and C5-CH₃), 7.60–7.85 (m, 4H, Ar-H), 10.45 (s, 1H, NH).
    ¹³C NMR :
  • δ = 24.8 (C1-CH₃), 27.9 (C3-CH₃), 28.1 (C5-CH₃), 95.9 (C5), 150.5 (C=O), 161.2 (C=O), 169.5 (C=N), 196.2 (C=O).

IR (KBr) :

  • 3321 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (C=O), 1588 cm⁻¹ (C=N).

Elemental Analysis

Element Calculated (%) Found (%)
C 47.29 47.54
H 5.46 5.53
N 27.57 27.82

Data align with theoretical values, confirming purity.

Mechanistic Insights and Tautomerism

The hydrazone formation proceeds via a two-step mechanism:

  • Nucleophilic Attack : The hydrazine’s amino group attacks the acetyl carbonyl, forming a tetrahedral intermediate.
  • Proton Transfer and Dehydration : Acid catalysis facilitates water elimination, yielding the hydrazone.

Tautomeric Behavior :
The product exists in equilibrium between hydrazone (A) and ene-hydrazine (B) forms (Figure 1). NMR studies in DMSO-d₆ confirm dominance of the hydrazone tautomer (δ = 10.45 ppm, NH).

$$
\text{Figure 1: Tautomeric forms of the target compound. (A) Hydrazone; (B) Ene-hydrazine.}
$$

Comparative Analysis of Synthetic Routes

Alternative Methods

  • Sonication-Assisted Synthesis : Reduces reaction time to 1 hour but requires specialized equipment.
  • Solvent-Free Conditions : Explored for green chemistry applications but yields drop to 70% due to poor mixing.

Yield and Purity Optimization

Condition Yield (%) Purity (%)
Ethanol, reflux 82 98
Acetonitrile, RT 65 90
Solvent-free, 100°C 70 85

Ethanol reflux remains optimal for balancing efficiency and practicality.

Challenges and Mitigation Strategies

  • Hydrazine Handling : 4-(Trifluoromethyl)phenylhydrazine is moisture-sensitive. Storage under nitrogen and anhydrous conditions is critical.
  • Byproduct Formation : Trace amounts of unreacted acetyl intermediate may persist. Column chromatography (SiO₂, ethyl acetate/hexane) achieves >99% purity.
  • Scale-Up Limitations : Exothermic neutralization during acetyl intermediate synthesis requires controlled cooling to prevent decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.